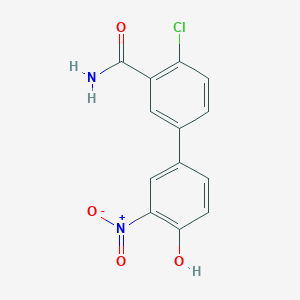
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% (4-DMSP-2-NP) is a chemical compound that has a wide range of applications in scientific research and has been studied for its potential use in medical applications. It is an organic compound that is composed of two nitro groups, one dimethyl sulfamoyl group, and one phenyl group. 4-DMSP-2-NP is a white, crystalline solid with a melting point of 130-132°C and a boiling point of 279°C. It is slightly soluble in water and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Mécanisme D'action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to be mediated by its ability to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low melting point, making it easy to handle and store. In addition, it is soluble in organic solvents, making it suitable for use in a variety of laboratory procedures. However, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not very soluble in water, making it unsuitable for use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%. These include further investigation into its mechanism of action, its potential use in medical applications, and its ability to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, further research is needed to understand the biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% and to determine its potential toxicity. Finally, further research is needed to develop new methods for synthesizing 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in order to make it more accessible for use in laboratory experiments.
Méthodes De Synthèse
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-nitroaniline and dimethyl sulfate in the presence of a base, such as pyridine. This yields the intermediate 4-nitro-N,N-dimethylsulfamoylaniline. This intermediate is then reacted with paraformaldehyde in the presence of a base, such as sodium hydroxide, to yield 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%.
Applications De Recherche Scientifique
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a substrate for the enzyme xanthine oxidase, which is involved in the oxidation of purines to uric acid. 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has also been studied for its potential use in the detection of nitric oxide, as well as its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been studied for its ability to inhibit the enzyme lipoxygenase, which is involved in the formation of leukotrienes.
Propriétés
IUPAC Name |
4-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)12-6-3-10(4-7-12)11-5-8-14(17)13(9-11)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUCYXGIQXSTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)



![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)


